2,2-dihydroxyacetic Acid

Atmospheric Chemistry Aerosol Nucleation Computational Chemistry

Substituting generic glyoxylic acid for 2,2-dihydroxyacetic acid introduces reactivity artifacts in atmospheric aerosol modeling, chemiluminescent probe synthesis, and glyoxylate cycle tracing. As the stable gem-diol hydrate, this compound provides the structurally authentic species essential for reproducible results. • Eliminates spectral & kinetic discrepancies vs. anhydrous glyoxylic acid in femtosecond dynamics and nucleation studies • Consistent 98% purity across batches for reliable 3-aminocoumarone-based chemiluminescence detection assays • Moisture-protected packaging; ambient temperature shipping with bulk quantities available

Molecular Formula C2H4O4
Molecular Weight 92.05 g/mol
Cat. No. B7802653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dihydroxyacetic Acid
Molecular FormulaC2H4O4
Molecular Weight92.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)(O)O
InChIInChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6)
InChIKeyGOCCREQJUBABAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dihydroxyacetic Acid Procurement: Hydrate vs. Anhydrous


2,2-Dihydroxyacetic acid (CAS 563-96-2, molecular formula C₂H₄O₄, molecular weight 92.05 g/mol) is the hydrated monohydrate form of glyoxylic acid, an alpha-oxocarboxylic acid containing both an aldehyde and a carboxyl group . In its solid, crystalline state, it exists primarily as this gem-diol hydrate rather than the free aldehyde, distinguishing it from the more reactive anhydrous glyoxylic acid (CAS 298-12-4) [1]. It is a key intermediate in organic synthesis, particularly for 3-aminocoumarone derivatives used in chemiluminescence detection, and serves as a component of the glyoxylate cycle in microbial metabolism .

Hydrate form Gem-diol hydrate, not free aldehyde
Synthetic intermediate 3-Aminocoumarone chemiluminescent probe synthesis
Metabolic research Glyoxylate cycle intermediate in microorganisms

Key Differentiators of 2,2-Dihydroxyacetic Acid


The common practice of substituting 2,2-dihydroxyacetic acid with generic 'glyoxylic acid' or other C2 carboxylic acids (e.g., oxalic acid, glycolic acid) is scientifically flawed. The hydrated 2,2-dihydroxyacetic acid exhibits a distinct molecular structure and reactivity profile compared to its anhydrous counterpart, leading to significantly different outcomes in applications ranging from atmospheric aerosol modeling to chemiluminescent assay development [1]. Furthermore, in biological contexts, its specific role as an intermediate in the glyoxylate cycle and its association with conditions like primary hyperoxaluria are not shared by other C2 acids [2]. The following quantitative evidence outlines the specific, measurable differences that necessitate the precise selection of 2,2-dihydroxyacetic acid.

Anhydrous glyoxylic acid
Hydrate form exhibits different speciation in atmospheric and photochemical studies; data from anhydrous form may not transfer.
Other C2 acids (oxalic, glycolic)
Lack the gem-diol scaffold required for 3-aminocoumarone synthesis; synthetic utility context differs.
Generic C2 acid substitution
Metabolic pathway roles and disease biomarker associations are not shared; using a different C2 acid may lead to incorrect flux conclusions.

Head-to-Head Evidence: 2,2-Dihydroxyacetic Acid


Atmospheric Fate: Hydrate vs. Anhydrous Forms

Under atmospheric conditions, glyoxylic acid undergoes a hydration reaction to form 2,2-dihydroxyacetic acid. This is not a minor equilibrium; the total conversion ratio of glyoxylic acid to its hydration product (2,2-dihydroxyacetic acid) in both gas phase and clusters can reach up to 85% [1]. This significant conversion alters the clustering mechanism and rates, demonstrating that using anhydrous glyoxylic acid as a proxy for its hydrated form in atmospheric models would introduce substantial error.

Atmospheric Fate
Head-to-head
Up to 85% conversion to hydrate
Hydrate form dominates in atmospheric conditions; anhydrous proxy not representative
DFT + Atmospheric Clusters Dynamic Code
Atmospheric Chemistry Aerosol Nucleation Computational Chemistry

Gas-Phase Reactivity: Hydrate vs. Anhydrous

The gas-phase vibrational overtone-induced dynamics of 2,2-dihydroxyacetic acid (the monohydrate) are distinctly different from those of anhydrous glyoxylic acid. Experimental and theoretical studies show that only specific conformers of the monohydrate undergo a direct, fast unimolecular decay upon O-H stretching excitation (Δυ_OH=4,5), a process not observed for the structurally different but near-isoenergetic conformers of the anhydrous form [1]. This difference in photochemical behavior is measurable and leads to distinct reaction pathways on a femtosecond timescale.

Gas-Phase Reactivity
Head-to-head
Distinct unimolecular decay dynamics
Photochemical pathway differs; hydrate-specific conformers enable ultrafast studies
Cavity ring-down spectroscopy, O-H overtone excitation
Spectroscopy Photochemistry Reaction Dynamics

3-Aminocoumarone Synthesis: Key Intermediate

2,2-Dihydroxyacetic acid is specifically identified as a key intermediate for the synthesis of 3-aminocoumarone derivatives, which are crucial for chemiluminescence-based detection assays . While other C2 carboxylic acids (e.g., oxalic acid, glycolic acid) may share some chemical properties, they do not provide the same structural scaffold for this specific class of chemiluminescent compounds. This application is a direct function of the gem-diol hydrate structure of the target compound.

3-Aminocoumarone Synthesis
Class-level
Key intermediate for chemiluminescent probes
Supports probe development; comparators lack documented utility
Supplier-reported; verify in target synthesis
Organic Synthesis Chemiluminescence Analytical Chemistry

Glyoxylate Cycle and Disease Biomarker Role

2,2-Dihydroxyacetic acid functions as a specific intermediate in the glyoxylate cycle, a pathway absent in mammals but crucial for converting fatty acids to carbohydrates in microorganisms and plants . Furthermore, it has been identified as an endogenous metabolite associated with primary hyperoxaluria and implicated in modifying proteins to form advanced glycation end-products (AGEs) [1]. In contrast, closely related C2 acids like glycolic acid and oxalic acid participate in different metabolic pathways and have distinct disease associations.

Glyoxylate Cycle & Biomarker
Class-level
Intermediate in glyoxylate cycle; associated with primary hyperoxaluria
Metabolic and biomarker context differs from other C2 acids
Supplier-reported metabolic role; verify in specific pathway
Metabolism Biomarker Research Microbiology

Application Scenarios for 2,2-Dihydroxyacetic Acid


High-Fidelity Atmospheric Aerosol Modeling

Given that up to 85% of glyoxylic acid converts to 2,2-dihydroxyacetic acid under atmospheric conditions, this hydrate is the more relevant chemical species for computational modeling of secondary organic aerosol (SOA) formation and nucleation processes [1]. Using the anhydrous form will lead to significant errors in cluster formation rates and pathways. Researchers in atmospheric chemistry should procure 2,2-dihydroxyacetic acid for any experimental or modeling work aimed at accurately representing the behavior of oxocarboxylic acids in the troposphere.

Chemiluminescent Probe Synthesis and Assay Development

For analytical chemists developing new detection methods for hydrogen peroxide or urease activity, 2,2-dihydroxyacetic acid is the specific precursor for synthesizing 3-aminocoumarone derivatives, a key class of chemiluminescent molecules [1]. This application leverages its unique structure and is not achievable with generic glyoxylic acid or other C2 acids. Procurement should be prioritized for labs focused on building or optimizing chemiluminescence-based assays.

Glyoxylate Cycle and Metabolic Engineering

For microbiologists and metabolic engineers studying the glyoxylate cycle, 2,2-dihydroxyacetic acid is an essential intermediate for tracing carbon flux from fatty acids to carbohydrates [1]. Its specific role in this pathway is not shared by other C2 acids like glycolic or oxalic acid. Procuring this compound is essential for feeding studies, enzyme assays, and pathway analysis in organisms that utilize this anapleurotic route.

Gas-Phase Photochemistry and Spectroscopic Benchmarking

Physical chemists studying ultrafast reaction dynamics or performing high-resolution spectroscopy require 2,2-dihydroxyacetic acid as a distinct molecular entity. Its unique vibrational overtone-induced dynamics, which differ from the anhydrous form on a femtosecond timescale, make it a valuable benchmark system for testing theoretical models of unimolecular decay and conformational specificity [1]. Substituting the anhydrous form would invalidate comparisons with existing spectroscopic and dynamical data.

Application
Selection Property
Validation Focus
Atmospheric aerosol modeling
Hydrate form for accurate speciation
Cluster formation rates and nucleation pathway review
Chemiluminescent probe synthesis
Gem-diol hydrate as synthetic scaffold
3-Aminocoumarone derivative yield and detection performance
Glyoxylate cycle and metabolic engineering
Pathway-specific intermediate
Carbon flux tracing and enzyme assay specificity
Gas-phase photochemistry and spectroscopic benchmarking
Unique conformer and vibrational dynamics
Unimolecular decay and conformational specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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